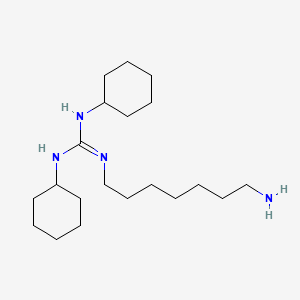
N''-(7-Aminoheptyl)-N,N'-dicyclohexylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine is a member of the guanidine class of compounds. It is characterized by the replacement of the imino hydrogen of guanidine with a 7-aminoheptyl group. This compound is known for its role as an inhibitor of deoxyhypusine synthase activity, which is significant in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine typically involves the reaction of guanidine with a 7-aminoheptyl group under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with the aid of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through high-performance liquid chromatography (HPLC) and characterization using nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
Scientific Research Applications
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine involves its inhibition of deoxyhypusine synthase activity. This enzyme is crucial in the post-translational modification of eukaryotic initiation factor 5A (eIF5A), which is essential for protein synthesis. By inhibiting this enzyme, the compound can affect cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(7-Aminoheptyl)benzamide
- Benzyl N-(7-aminoheptyl)carbamate
- Tert-butyl (7-aminoheptyl)carbamate
Uniqueness
N’‘-(7-Aminoheptyl)-N,N’-dicyclohexylguanidine is unique due to its specific structure and potent inhibitory effect on deoxyhypusine synthase. This makes it particularly valuable in biological and medical research compared to other similar compounds .
Properties
CAS No. |
188631-87-0 |
|---|---|
Molecular Formula |
C20H40N4 |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
2-(7-aminoheptyl)-1,3-dicyclohexylguanidine |
InChI |
InChI=1S/C20H40N4/c21-16-10-2-1-3-11-17-22-20(23-18-12-6-4-7-13-18)24-19-14-8-5-9-15-19/h18-19H,1-17,21H2,(H2,22,23,24) |
InChI Key |
SBPYMRNCPAQYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=NCCCCCCCN)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


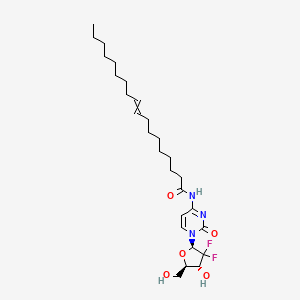

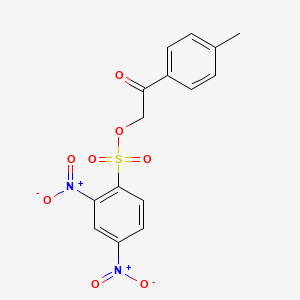
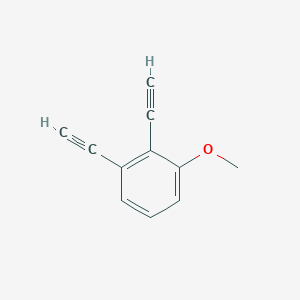
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
![Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-](/img/structure/B14240518.png)
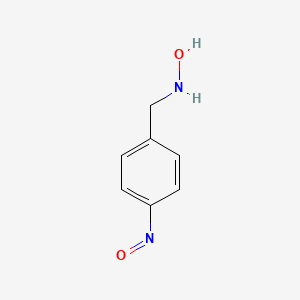
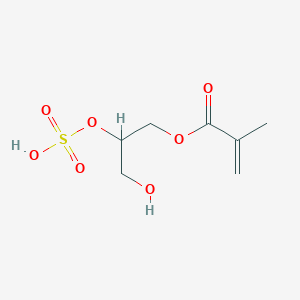
![Piperazine, 1-[bis(3-fluorophenyl)methyl]-](/img/structure/B14240528.png)
![Silane, [[5-(1,1-dimethylethyl)-2-iodophenyl]ethynyl]tris(1-methylethyl)-](/img/structure/B14240532.png)
![(4-Chloro-3-methoxyphenyl)[(4S)-5-(4-chloro-3-methoxyphenyl)-5-hydroxy-4-(2-phenylethyl)-1,3-oxazolidin-3-yl]methanone](/img/structure/B14240536.png)
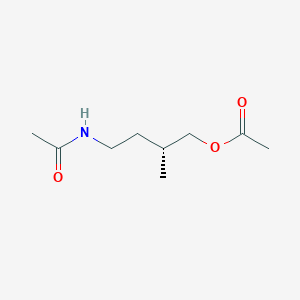
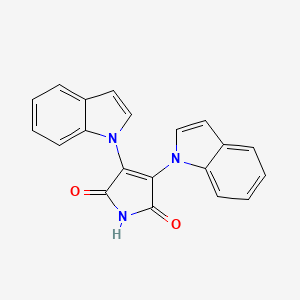
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
